molecular formula C7H7N3 B2728779 5-cyclopropyl-1H-pyrazole-4-carbonitrile CAS No. 1029633-63-3

5-cyclopropyl-1H-pyrazole-4-carbonitrile

Cat. No.: B2728779
CAS No.: 1029633-63-3
M. Wt: 133.154
InChI Key: JPWNYKMOMGTBJE-UHFFFAOYSA-N
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Description

5-cyclopropyl-1H-pyrazole-4-carbonitrile is a useful research compound. Its molecular formula is C7H7N3 and its molecular weight is 133.154. The purity is usually 95%.
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Scientific Research Applications

1. Synthesis and Chemical Properties

  • 5-Amino-1H-pyrazole-4-carbonitrile derivatives, closely related to 5-cyclopropyl-1H-pyrazole-4-carbonitrile, have been synthesized using alumina–silica-supported MnO2 as a recyclable catalyst in water, demonstrating a facile, one-pot, multicomponent synthesis method (Poonam & Singh, 2019).
  • Sodium ascorbate was employed as a catalyst for the synthesis of these carbonitriles, highlighting a green and efficient synthesis approach in environmentally friendly conditions (Kiyani & Bamdad, 2018).

2. Potential Applications in Drug Synthesis

  • New 2-aryl-6-(arylamino)-1H-imidazo[1,2-b]pyrazole-7-carbonitrile derivatives, which can be synthesized from 5-amino-1H-pyrazole-4-carbonitriles, suggest potential applications in pharmaceutical synthesis (Khalafy, Marjani, & Salami, 2014).
  • Synthesis of 5-amino-1-substituted-1H-pyrazole-4-carbonitrile derivative 1 as a precursor for novel substituted pyrazole and pyrazolo[3,4-d]pyrimidine derivatives hints at its utility in developing antiviral drugs (Rashad et al., 2009).

3. Environmental and Green Chemistry

  • The use of deep eutectic solvent for synthesizing pyrazole derivatives illustrates an eco-friendly synthesis approach, avoiding typical toxic catalysts and solvents (Bhosle et al., 2016).
  • Microwave-assisted synthesis of novel Schiff base scaffolds of pyrazole nuclei emphasizes a green synthetic method, reducing organic solvents and hazardous residues (Karati, Kumar, & Mahadik, 2022).

4. Corrosion Inhibition

  • Pyranopyrazole derivatives, including 5-amino-4-(4-methoxyphenyl)-3-methyl-2,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile, have been investigated as inhibitors for mild steel corrosion in acidic solutions, illustrating industrial applications (Yadav et al., 2016).

5. Photophysical and Quantum Chemical Analysis

  • Study of the electronic properties and spectral response of fluoropyrazolecarbonitrile derivatives, similar in structure to this compound, indicates their utility in analytical chemistry and materials science (2022).

Properties

IUPAC Name

5-cyclopropyl-1H-pyrazole-4-carbonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H7N3/c8-3-6-4-9-10-7(6)5-1-2-5/h4-5H,1-2H2,(H,9,10)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JPWNYKMOMGTBJE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1C2=C(C=NN2)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H7N3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

133.15 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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